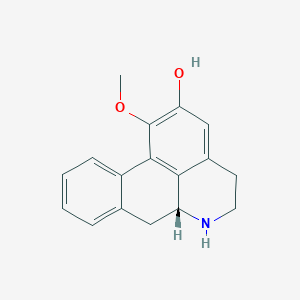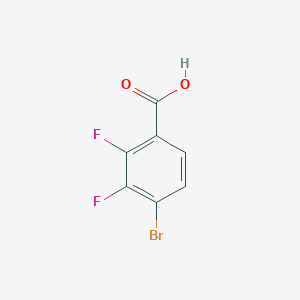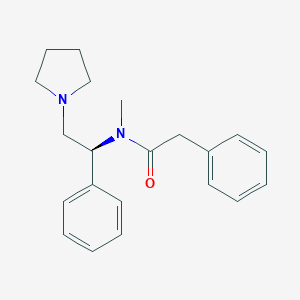
Mppepa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mppepa, also known as 2-methyl-6-(phenylethynyl) pyridine, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological disorders.
Wirkmechanismus
Mppepa acts as a positive allosteric modulator of the α7nAChR. This receptor is widely distributed in the brain and plays a crucial role in various cognitive processes, including learning and memory. Mppepa enhances the activity of the α7nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in improved cognitive function.
Biochemische Und Physiologische Effekte
Mppepa has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood and behavior. Additionally, Mppepa has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Mppepa has several advantages for use in lab experiments. It is a potent and selective modulator of the α7nAChR, making it an ideal tool for studying the role of this receptor in various neurological disorders. Additionally, Mppepa has a long half-life, which allows for sustained modulation of the receptor. However, one limitation of using Mppepa in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Mppepa in scientific research. One potential direction is the development of Mppepa-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the potential use of Mppepa in the treatment of mood disorders such as depression and anxiety. Finally, the development of more selective and potent modulators of the α7nAChR may lead to the discovery of new therapies for a range of neurological disorders.
Synthesemethoden
Mppepa can be synthesized using a two-step procedure. The first step involves the reaction of Mppepabromo pyridine with phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of Mppepa(phenylethynyl) pyridine bromide. The second step involves the substitution of the bromide with fluoride using potassium fluoride in dimethyl sulfoxide. This reaction results in the formation of Mppepa.
Wissenschaftliche Forschungsanwendungen
Mppepa has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Mppepa has been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
157947-87-0 |
|---|---|
Produktname |
Mppepa |
Molekularformel |
C21H26N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
InChI-Schlüssel |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
Isomerische SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Synonyme |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



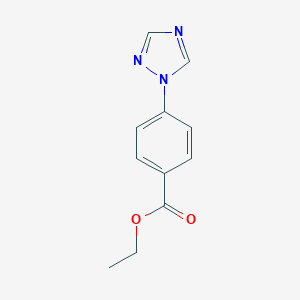
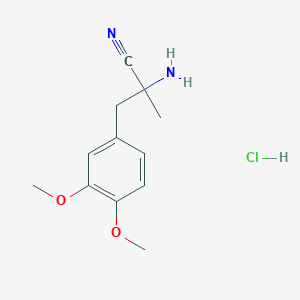
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)


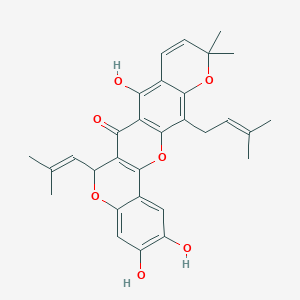
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)


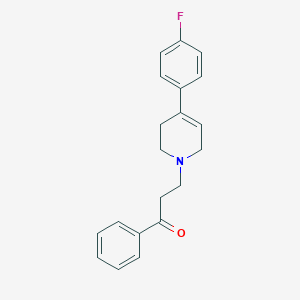
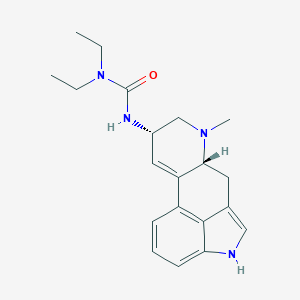
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)
